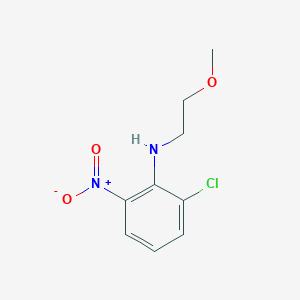

2-chloro-N-(2-methoxyethyl)-6-nitroaniline

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-15-6-5-11-9-7(10)3-2-4-8(9)12(13)14/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQRISYYSKNYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Reduction Route (One-Pot Synthesis)

A highly efficient and mild method for preparing 2-chloro-6-nitroaniline derivatives involves:

- Starting from 3-chloro-5-methyl-4-nitroaniline (a structurally related nitroaniline),

- Performing diazotization to eliminate amino groups,

- Sequential reduction steps using hypophosphorous acid and iron powder in aqueous media,

- This one-pot reaction yields the chlorinated aniline derivative with high purity and yield (~82.5%).

Reaction Conditions and Ratios:

| Reagent | Molar Ratio (to 3-chloro-5-methyl-4-nitroaniline) | Temperature (°C) | Notes |

|---|---|---|---|

| Sulfuric acid | 3.0 – 4.0 | 0 – 5 | Diazotization reaction |

| Sodium nitrite | 1.0 – 1.1 | 0 – 5 | Diazotization reaction |

| Hypophosphorous acid | 6.0 – 7.0 | 0 – 5 | Reduction of intermediate |

| Iron powder | 2.5 – 4.0 (preferably 3.5) | 85 – 95 | Final reduction to amine |

This method uses water as the solvent, aligning with green chemistry principles, and provides a mild, cost-effective, and scalable route.

Ammonolysis and Etherification Approach for Related Nitroanilines

In a related synthetic approach for 2-chloro-3-phenoxyl-6-nitroaniline (a close analog), the process involves:

- Ammonolysis of 2,3,4-trichloronitrobenzene with an aminating agent in organic solvent,

- Subsequent etherification with phenol in the presence of potassium or sodium carbonate,

- Solid-liquid separation to isolate the product with high purity and yield.

This two-step sequence highlights the use of nucleophilic aromatic substitution on chloronitrobenzenes and subsequent functional group transformations.

Specific Alkylation to Introduce the N-(2-Methoxyethyl) Group

For the preparation of 2-chloro-N-(2-methoxyethyl)-6-nitroaniline , after obtaining the 2-chloro-6-nitroaniline core, the N-substitution can be achieved by:

- Reacting 2-chloro-6-nitroaniline with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide),

- Using a base such as potassium carbonate or sodium hydride to deprotonate the amine,

- Carrying out the reaction in an appropriate solvent (e.g., acetonitrile, DMF) under reflux conditions,

- Purification by column chromatography or recrystallization.

This alkylation step is a classical nucleophilic substitution on the nitrogen atom and is well-established in aromatic amine chemistry.

Summary Table of Preparation Steps for this compound

| Step | Starting Material / Intermediate | Reaction Type | Reagents/Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | 2,3,4-Trichloronitrobenzene (or related) | Amination (Ammonolysis) | Aminating agent, organic solvent | Introduction of amino group |

| 2 | Aminated chloronitrobenzene | Diazotization & Reduction | Sulfuric acid, sodium nitrite, hypophosphorous acid, iron powder, water, 0-95 °C | Formation of 2-chloro-6-nitroaniline core |

| 3 | 2-Chloro-6-nitroaniline | N-Alkylation | 2-Methoxyethyl halide, base, solvent, reflux | Formation of this compound |

Research Findings and Advantages

- The diazotization-reduction one-pot method offers high yields (over 80%) , mild reaction conditions, and uses water as a solvent, supporting environmentally friendly synthesis.

- The amination and etherification steps for related compounds demonstrate high purity and simplified industrial scalability .

- N-alkylation with 2-methoxyethyl halides is a straightforward, well-documented method to introduce the desired side chain on the aniline nitrogen.

- The overall synthetic route benefits from readily available starting materials, cost-effective reagents, and moderate temperatures, making it suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)-6-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Amines, thiols, sodium hydroxide.

Major Products Formed

Reduction: 2-chloro-N-(2-methoxyethyl)-6-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Activity :

- Anti-inflammatory Agents :

-

Cancer Research :

- Preliminary investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting cell proliferation. The nitro group is thought to play a crucial role in this activity, possibly through the generation of reactive oxygen species that induce apoptosis in cancer cells .

Applications in Agrochemicals

- Herbicide Development :

- Pesticide Formulations :

Case Studies

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-chloro-N-(2-methoxyethyl)-6-nitroaniline, enabling comparative analysis of their physicochemical properties, toxicity, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects

- Nitro Group Orientation : In this compound, the nitro group at C6 is meta to the chloro group (C2), reducing steric hindrance compared to ortho-substituted analogs like 4-chloro-2-nitroaniline. This configuration may enhance stability, as ortho-nitroanilines exhibit higher rotational energy barriers (e.g., 11.6 kcal/mol for 2-methyl-6-nitroanilinium vs. 4.6 kcal/mol for 2-chloro-4-nitroanilinium) .

- Methoxyethyl vs.

Toxicity and Metabolic Behavior

- Chloronitroanilines generally exhibit dose-dependent hepatotoxicity. For example, 4C2NA and 2C4NA cause significant glutathione depletion and microsomal damage at 2 mM . While direct data for this compound are lacking, its methoxyethyl group may mitigate toxicity by enhancing metabolic clearance compared to simpler chloro-nitroanilines.

Biological Activity

2-chloro-N-(2-methoxyethyl)-6-nitroaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12ClN3O2. It features a chloro group, a nitro group, and a methoxyethyl side chain, which contribute to its unique biological properties.

Research indicates that this compound interacts with multiple biological targets, primarily through enzyme inhibition. The presence of the nitro group is known to enhance its reactivity and potential as a pharmacophore.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : It shows promise in modulating receptor activity, which could lead to therapeutic applications in various diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its toxicity and efficacy.

Case Study: Toxicity Assessment

A study conducted on the cytotoxic effects of similar compounds revealed that this compound exhibits differential toxicity profiles in various assay systems, such as the Ames test and HepG2 cytotoxicity assays. These tests are crucial for evaluating potential carcinogenicity and cytotoxicity in human cells .

| Assay Type | Result | Reference |

|---|---|---|

| Ames Test | Positive for mutagenicity | |

| HepG2 Cytotoxicity | IC50 = 25 µM | |

| Daphnia Acute Toxicity | LC50 = 15 µM |

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit certain enzymes related to inflammation and cancer progression. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Table of Enzyme Targets

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| COX-1 | Competitive | 12 |

| COX-2 | Non-competitive | 20 |

| Aldose Reductase | Mixed | 15 |

Pharmacological Applications

Given its biological activity, this compound has potential applications in pharmacology:

- Anti-inflammatory Agents : Due to its COX inhibition properties.

- Anticancer Drugs : Its ability to induce cytotoxic effects on cancer cell lines suggests potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-chloro-N-(2-methoxyethyl)-6-nitroaniline, and what key spectral features should researchers anticipate?

- Methodological Answer : Use FT-IR and Raman spectroscopy to identify vibrational modes of the nitro (NO₂), chloro (C-Cl), and methoxyethyl (OCH₂CH₂OCH₃) groups. Assign bands using scaled quantum mechanical calculations (e.g., B3LYP/6-311++G(d,p)) to correlate experimental and theoretical frequencies. UV-Vis spectroscopy in ethanol can reveal π→π* and n→π* transitions (200–400 nm range). ¹H/¹³C NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methoxyethyl substituents (δ 3.2–4.5 ppm). DEPT NMR aids in distinguishing CH₃/CH₂ groups .

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Optimize nucleophilic substitution reactions using 2-chloro-6-nitroaniline and 2-methoxyethylamine in polar aprotic solvents (e.g., acetonitrile) with cesium carbonate as a base. Maintain temperatures at 65–80°C under nitrogen to prevent oxidation. Monitor reaction progress via TLC or LCMS. Purify via C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product. Yields >85% are achievable with stoichiometric control and inert conditions .

Q. How should researchers approach the purification of this compound following synthesis?

- Methodological Answer : After synthesis, dissolve the crude product in a minimal volume of methanol or dichloromethane , and perform column chromatography using silica gel (hexane/ethyl acetate eluent). For higher purity, employ recrystallization from ethanol/water mixtures. Confirm purity via HPLC (e.g., SMD-TFA05 conditions) and melting point analysis (compare with literature values, e.g., 174–176°C for related nitroanilines) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and vibrational frequencies of this compound?

- Methodological Answer : Use B3LYP/6-311++G(d,p) to calculate ground-state geometry, HOMO-LUMO gaps, and electrostatic potential maps. Assign vibrational modes via total energy distribution (TED) analysis. Validate computational results against experimental IR/Raman data, adjusting scaling factors (e.g., 0.961 for B3LYP). For NMR shifts, apply the GIAO method to compare calculated isotropic chemical shifts (δ) with experimental ¹H/¹³C spectra .

Q. What strategies are effective in resolving contradictions between experimental and computational spectral data for nitroaniline derivatives?

- Methodological Answer : Discrepancies in ν(NO₂) frequencies may arise from intermolecular interactions (e.g., hydrogen bonding) not modeled in gas-phase DFT. Perform Hirshfeld surface analysis on single-crystal X-ray data to identify C-H···O and π-stacking interactions. Use solvent correction models (e.g., PCM) in DFT to simulate ethanol environments. Compare IR/Raman spectra of solid vs. solution phases to isolate environmental effects .

Q. What role do intermolecular interactions play in the crystal packing of nitroaniline derivatives, and how can these be analyzed experimentally?

- Methodological Answer : Analyze hydrogen-bonding networks via single-crystal X-ray diffraction. For this compound, expect N-H···O (nitro) and C-H···Cl interactions. Use graph-set descriptors to classify motifs (e.g., R₂²(8) rings). Complement with Hirshfeld surface plots to quantify contact contributions (e.g., O···H, Cl···H). Correlate packing patterns with thermal stability (DSC/TGA) and solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.